![molecular formula C18H21N3O4S B2642023 N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-86-0](/img/structure/B2642023.png)
N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Methanesulfonamide is a functional group or side chain that is derived from methanesulfonic acid. The combination of these functional groups in a single molecule can lead to a wide variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, furan can undergo reactions such as electrophilic substitution, while pyrazole can participate in reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques such as NMR and IR spectroscopy can provide information about these properties .Scientific Research Applications
Urease Inhibitors
This compound is part of a series of furan chalcones that have been tested for their urease inhibitory activities . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of certain medical conditions such as urinary tract infections and urolithiasis .
Protein Tyrosine Kinase Inhibitors
Another application of this compound is as a protein tyrosine kinase inhibitor . Protein tyrosine kinases play a crucial role in cell function regulation, including proliferation, growth, differentiation, and death. Dysfunctional growth factor receptor tyrosine kinases can result in inappropriate mitogenic signaling, which is associated with a variety of tumor types .
Anticancer Agents
The compound’s protein tyrosine kinase inhibitory activity also suggests potential use as an anticancer agent . By inhibiting the activity of protein tyrosine kinases, the compound could potentially interfere with the growth and proliferation of cancer cells .
Antimicrobial Agents
The compound’s structure is similar to that of bromophenols, which have been found to have antimicrobial activities . Therefore, it’s possible that this compound could also have antimicrobial properties, although further research would be needed to confirm this .
Anti-inflammatory Agents
Again, due to the structural similarity to bromophenols, which have been found to have anti-inflammatory effects , this compound could potentially also be used as an anti-inflammatory agent .
Enzyme Inhibitors
The compound’s potential as an enzyme inhibitor is not limited to urease and protein tyrosine kinases . It could potentially inhibit other enzymes as well, which could have a wide range of therapeutic applications .
Mechanism of Action
properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(2)18(22)21-16(17-8-5-9-25-17)11-15(19-21)13-6-4-7-14(10-13)20-26(3,23)24/h4-10,12,16,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESGCGZECSGMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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